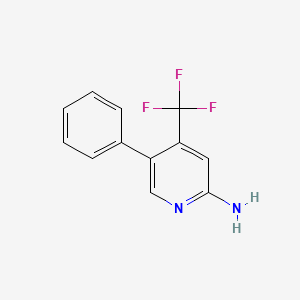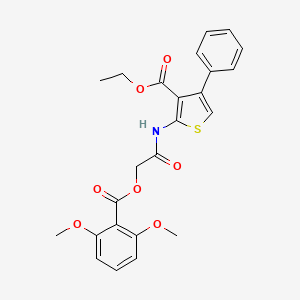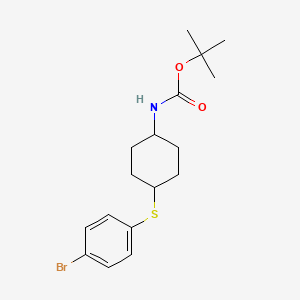
Rel-tert-butyl ((1r,4r)-4-((4-bromophenyl)thio)cyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenylsulfanyl group, and a cyclohexylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bromophenylsulfanyl intermediate: This step involves the reaction of a bromophenyl compound with a suitable thiol reagent under controlled conditions to form the bromophenylsulfanyl intermediate.
Cyclohexylcarbamate formation: The cyclohexylcarbamate moiety is introduced by reacting the bromophenylsulfanyl intermediate with a cyclohexylamine derivative in the presence of a carbamoylating agent such as tert-butyl chloroformate.
Final coupling reaction: The final step involves coupling the cyclohexylcarbamate intermediate with the tert-butyl group under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The bromophenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the carbamate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium azide, potassium cyanide, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dehalogenated products.
Substitution: Azides, nitriles, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The bromophenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbamate moiety can also participate in covalent bonding with nucleophilic residues in proteins, leading to modifications in their structure and activity.
Vergleich Mit ähnlichen Verbindungen
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE can be compared with other similar compounds, such as:
TERT-BUTYL N-[(1R,4R)-4-[(4-CHLOROPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a chlorine atom instead of bromine.
TERT-BUTYL N-[(1R,4R)-4-[(4-METHOXYPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a methoxy group instead of bromine.
TERT-BUTYL N-[(1R,4R)-4-[(4-NITROPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a nitro group instead of bromine.
Eigenschaften
Molekularformel |
C17H24BrNO2S |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
tert-butyl N-[4-(4-bromophenyl)sulfanylcyclohexyl]carbamate |
InChI |
InChI=1S/C17H24BrNO2S/c1-17(2,3)21-16(20)19-13-6-10-15(11-7-13)22-14-8-4-12(18)5-9-14/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
IVWFXJQKVJMUCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)SC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




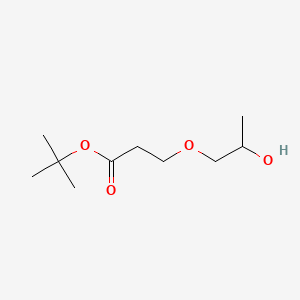

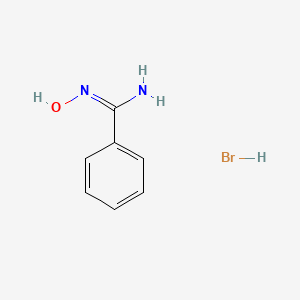
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
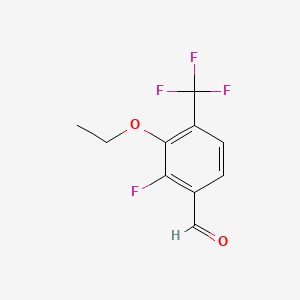
![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)
![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
